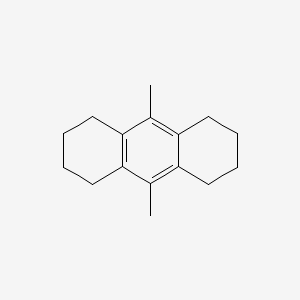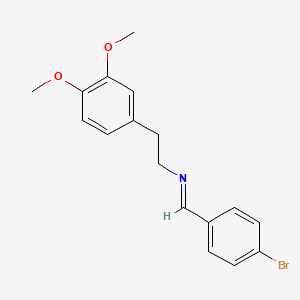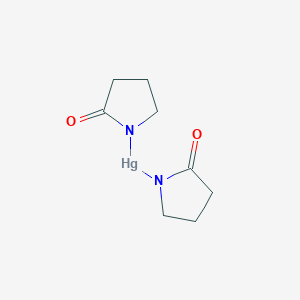
bis(2-oxopyrrolidin-1-yl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-oxopyrrolidin-1-yl)mercury: is an organomercury compound characterized by the presence of two 2-oxopyrrolidin-1-yl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-oxopyrrolidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Hg(OAc)2+2C4H6NO2→Hg(C4H6NO2)2+2HOAc
Industrial Production Methods:
化学反応の分析
Types of Reactions: Bis(2-oxopyrrolidin-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The 2-oxopyrrolidin-1-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as halides or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury compounds.
科学的研究の応用
Bis(2-oxopyrrolidin-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which bis(2-oxopyrrolidin-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and is a key area of study in toxicology and pharmacology.
類似化合物との比較
Mercury(II) acetate: A precursor in the synthesis of bis(2-oxopyrrolidin-1-yl)mercury.
Phenylmercury acetate: Another organomercury compound with different substituents.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.
Uniqueness: this compound is unique due to the presence of the 2-oxopyrrolidin-1-yl groups, which confer specific chemical properties and reactivity
特性
CAS番号 |
10136-69-3 |
|---|---|
分子式 |
C8H12HgN2O2 |
分子量 |
368.79 g/mol |
IUPAC名 |
bis(2-oxopyrrolidin-1-yl)mercury |
InChI |
InChI=1S/2C4H7NO.Hg/c2*6-4-2-1-3-5-4;/h2*1-3H2,(H,5,6);/q;;+2/p-2 |
InChIキー |
RPYXICAPRZSHMA-UHFFFAOYSA-L |
正規SMILES |
C1CC(=O)N(C1)[Hg]N2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
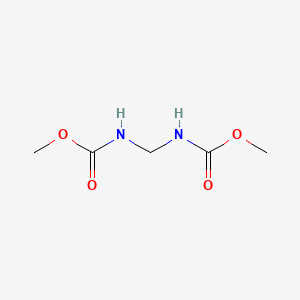
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
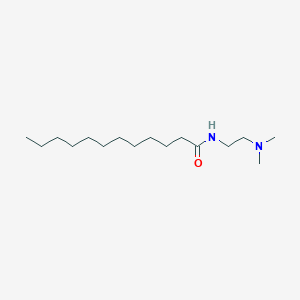
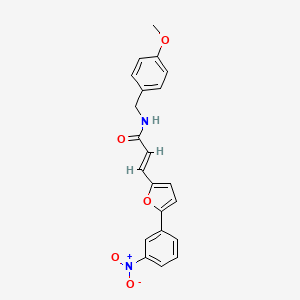
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
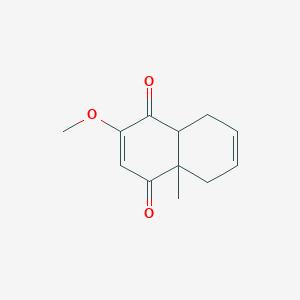
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)

